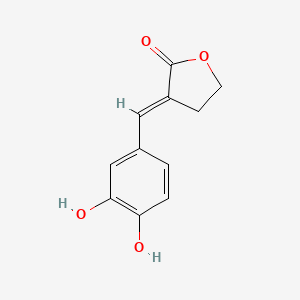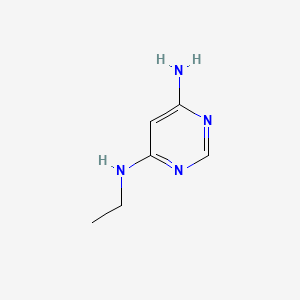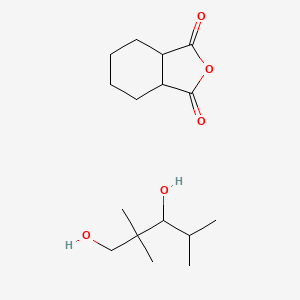![molecular formula C13H14N2O2 B561497 Azepino[2,1-b]quinazolin-12(6H)-one,7,8,9,10-tetrahydro-4-hydroxy- CAS No. 108937-88-8](/img/structure/B561497.png)
Azepino[2,1-b]quinazolin-12(6H)-one,7,8,9,10-tetrahydro-4-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azepino[2,1-b]quinazolin-12(6H)-one,7,8,9,10-tetrahydro-4-hydroxy- is a complex organic compound that belongs to the class of azepinoquinazolones. This compound has garnered significant interest due to its potential medicinal properties, particularly its antitussive and anti-asthmatic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azepino[2,1-b]quinazolin-12(6H)-one,7,8,9,10-tetrahydro-4-hydroxy- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis processes. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Azepino[2,1-b]quinazolin-12(6H)-one,7,8,9,10-tetrahydro-4-hydroxy- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups, enhancing the compound’s pharmacological properties .
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing more complex molecules.
Biology: Investigated for its effects on cellular processes and potential as a biochemical tool.
Medicine: Explored for its antitussive and anti-asthmatic properties, showing promise in treating respiratory conditions
Mechanism of Action
The mechanism of action of azepino[2,1-b]quinazolin-12(6H)-one,7,8,9,10-tetrahydro-4-hydroxy- involves its interaction with specific molecular targets and pathways. For instance, its antitussive effect is believed to be mediated through the modulation of cough reflex pathways, possibly involving opioid receptors . Its anti-asthmatic activity may involve the inhibition of pro-inflammatory cytokines and the reduction of eosinophil infiltration in the airways .
Comparison with Similar Compounds
Similar Compounds
Vasicine: An alkaloid from Adhatoda vasica, known for its bronchodilatory effects.
Quinazolinone Derivatives: Various derivatives with similar structural features and pharmacological activities
Uniqueness
Azepino[2,1-b]quinazolin-12(6H)-one,7,8,9,10-tetrahydro-4-hydroxy- stands out due to its unique combination of the azepine and quinazolinone rings, which contribute to its distinct pharmacological profile. Its ability to modulate multiple pathways and its potential for fewer side effects compared to traditional antitussives and anti-asthmatics make it a compound of significant interest .
Properties
CAS No. |
108937-88-8 |
|---|---|
Molecular Formula |
C13H14N2O2 |
Molecular Weight |
230.267 |
IUPAC Name |
4-hydroxy-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one |
InChI |
InChI=1S/C13H14N2O2/c16-10-6-4-5-9-12(10)14-11-7-2-1-3-8-15(11)13(9)17/h4-6,16H,1-3,7-8H2 |
InChI Key |
IWYVVYCPFPUUEN-UHFFFAOYSA-N |
SMILES |
C1CCC2=NC3=C(C=CC=C3O)C(=O)N2CC1 |
Synonyms |
Azepino[2,1-b]quinazolin-12(6H)-one, 7,8,9,10-tetrahydro-4-hydroxy- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Oxabicyclo[4.1.0]hept-3-ene,1-methyl-6-(1-methylethyl)-(9CI)](/img/new.no-structure.jpg)
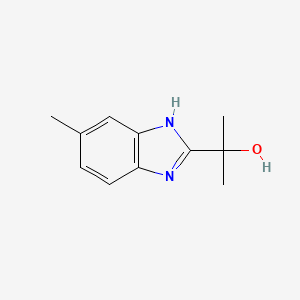
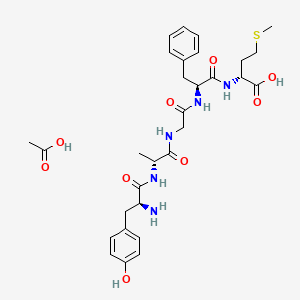
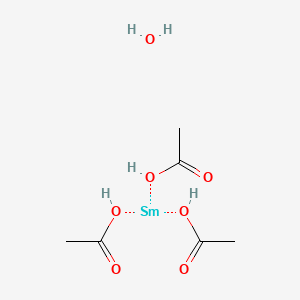
![Propanol-N, [1-3H]](/img/structure/B561426.png)
![1,8-Dihydroimidazo[4,5-g]indole](/img/structure/B561427.png)
